4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid
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Overview
Description
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in good yields.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the specific requirements of the compound and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol.
Scientific Research Applications
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and metabolism.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid is unique due to its specific structure, which combines an indole ring with an amino acid moiety. This structure imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19N3O3 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-12(15(21)17-7-3-6-14(19)20)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,18H,3,6-8,16H2,(H,17,21)(H,19,20)/t12-/m1/s1 |
InChI Key |
HQSSMQLUTBWGDW-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)NCCCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCCC(=O)O)N |
Origin of Product |
United States |
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